molecular formula C14H17NO5 B12298893 rac-methyl (R)-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate

rac-methyl (R)-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate

Katalognummer: B12298893
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: GLQVCMVRRGILET-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-methyl ®-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate is a synthetic organic compound that belongs to the class of esters and amides It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a keto group within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl ®-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Ester: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

    Oxidation: The resulting ester is subjected to oxidation to introduce the keto group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-methyl ®-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Rac-methyl ®-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-methyl ®-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites. The keto group can participate in various chemical reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rac-methyl lactate: A racemate comprising equimolar amounts of methyl ®-lactate and methyl (S)-lactate.

    Rac-methyl 3-(benzylamino)pentanoate: Another ester with a benzylamino group.

Uniqueness

Rac-methyl ®-4-(((benzyloxy)carbonyl)amino)-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and biomedical research.

Eigenschaften

Molekularformel

C14H17NO5

Molekulargewicht

279.29 g/mol

IUPAC-Name

methyl (4S)-3-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C14H17NO5/c1-10(12(16)8-13(17)19-2)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)/t10-/m0/s1

InChI-Schlüssel

GLQVCMVRRGILET-JTQLQIEISA-N

Isomerische SMILES

C[C@@H](C(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.